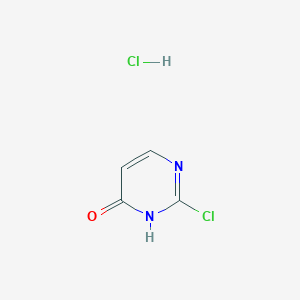
2-Chloro-4(1H)-pyrimidinone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4(1H)-pyrimidinone Hydrochloride is a vital organic compound within the pyrimidinone family, characterized by a chlorine atom at the second position and a hydrochloride moiety. This compound is notable for its versatility in various chemical reactions and its utility across diverse scientific disciplines, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4(1H)-pyrimidinone Hydrochloride typically involves the chlorination of pyrimidinone under controlled conditions. This process may include the use of reagents such as phosphorus oxychloride or thionyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: Industrial production methods often scale up the laboratory synthesis processes. This involves continuous flow reactors for efficient heat and mass transfer, ensuring higher yields and purity. The process parameters, such as temperature, pressure, and concentration of reactants, are meticulously controlled.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 2-Chloro-4(1H)-pyrimidinone Hydrochloride predominantly undergoes substitution reactions, where the chlorine atom can be replaced by various nucleophiles. It also participates in oxidation and reduction reactions, albeit less frequently.
Common Reagents and Conditions Used in These Reactions:
Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines are commonly used under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed from These Reactions: The reactions yield a variety of substituted pyrimidinones, depending on the nucleophile involved in the substitution reactions. Oxidation reactions may yield pyrimidinone derivatives with additional functional groups, while reduction reactions typically simplify the molecule.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 2-Chloro-4(1H)-pyrimidinone Hydrochloride is employed as a building block for more complex molecules. Its reactivity makes it useful for constructing heterocyclic compounds.
Biology: Biologically, this compound is of interest for its potential use in developing bioactive molecules. It can be a precursor in the synthesis of pharmaceutical agents.
Medicine: In the pharmaceutical industry, derivatives of this compound have been studied for their therapeutic potential, particularly in antiviral and anticancer drugs.
Industry: Industrially, it serves as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
Molecular Targets and Pathways Involved: The action mechanism of 2-Chloro-4(1H)-pyrimidinone Hydrochloride derivatives often involves interaction with specific enzymes or receptors within biological systems. These interactions can inhibit or activate pathways, contributing to the compound's therapeutic effects.
Comparison with Similar Compounds
2-Chloro-5(1H)-pyrimidinone
2,4-Dichloro-5-methylpyrimidine
2-Chloro-6-methoxypyrimidine
This distinct reactivity profile enables the compound to stand out, making it a valuable asset in various chemical, biological, and industrial applications.
Properties
Molecular Formula |
C4H4Cl2N2O |
|---|---|
Molecular Weight |
166.99 g/mol |
IUPAC Name |
2-chloro-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C4H3ClN2O.ClH/c5-4-6-2-1-3(8)7-4;/h1-2H,(H,6,7,8);1H |
InChI Key |
NRTPSHRCZARWTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(NC1=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


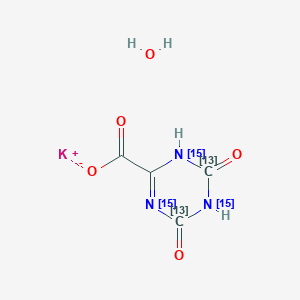
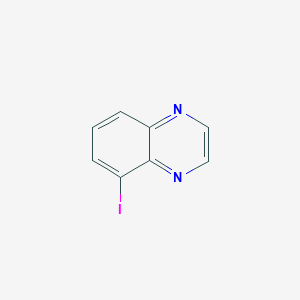
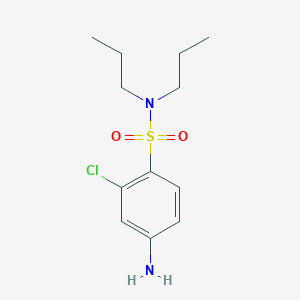
![Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B15355214.png)
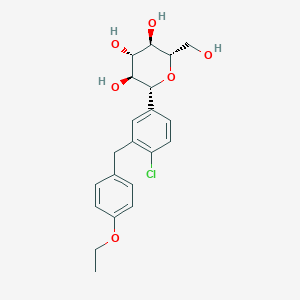
![7-Bromo-5-methyl-2-[(3-methylmorpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B15355224.png)

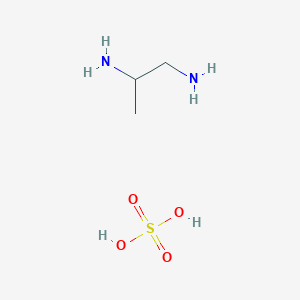
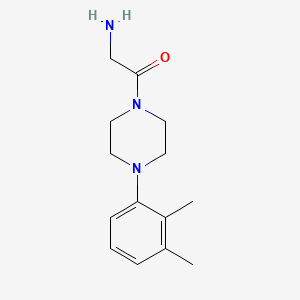
![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
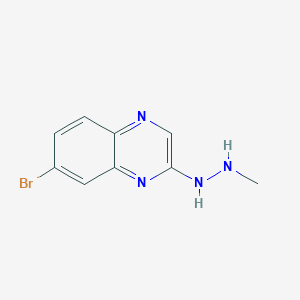
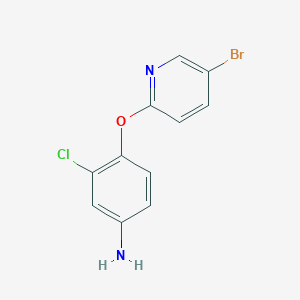
![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
